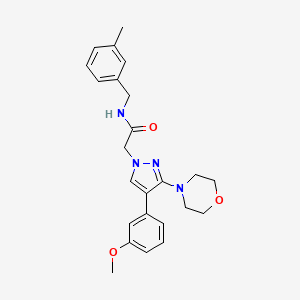

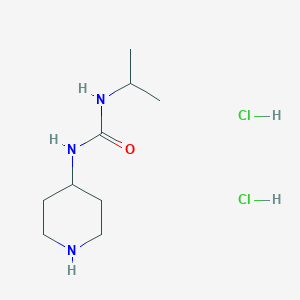

1-Piperidin-4-yl-3-propan-2-ylurea;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

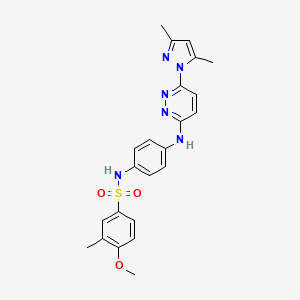

1-(piperidin-4-yl)-3-(propan-2-yl)urea dihydrochloride, with the CAS Number 2411252-20-3, is a chemical compound. Its molecular formula is C9H19N3O·2HCl, and it has a molecular weight of 258.19 g/mol. The IUPAC name for this compound is 1-isopropyl-3-(piperidin-4-yl)urea dihydrochloride .

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-bromobenzaldehyde, ethyl acetoacetate, and ammonium acetate in the presence of a mesoporous acid catalyst (such as AlFeTUD-1) via the Hantzsch reaction. The resulting product is 1-(piperidin-4-yl)-3-(propan-2-yl)urea dihydrochloride .

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthetic Chemistry Applications

Piperidine derivatives are pivotal in synthetic chemistry for creating structurally complex and biologically active molecules. For instance, Smaliy et al. (2011) proposed a novel method for synthesizing 3-(Pyrrolidin-1-yl)piperidine, emphasizing its medicinal chemistry importance. This method is significant for producing large quantities, useful in drug synthesis and biological studies (Smaliy et al., 2011). Similarly, Košak et al. (2014) presented an efficient synthesis of orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives from commercially available precursors, highlighting the importance of 1,3- and 1,4-disubstituted piperidines in medicinal chemistry (Košak et al., 2014).

Medicinal Chemistry and Drug Discovery

In drug discovery, the manipulation of piperidine structures is a common strategy for enhancing pharmacological properties. Kasturi et al. (2018) reported on the α-glucosidase inhibition activity of 3,4-dihydroxy piperidines, where derivatives showed excellent activity, marking the first biological evaluation of these compounds as α-glucosidase inhibitors. This highlights the therapeutic potential of piperidine derivatives in treating diseases like diabetes (Kasturi et al., 2018).

Biological Studies and Pharmacological Properties

Piperidine compounds exhibit a wide range of biological activities, including antiviral properties. Rajput and Nagarale (2016) optimized a simple and efficient method for synthesizing glutarimides containing the piperidine ring, which are precursors for compounds with potential antiviral activity (Rajput & Nagarale, 2016). Vardanyan (2018) also discussed the synthesis and pharmacological properties of 1-substituted piperidines, emphasizing their importance in producing drugs with varied therapeutic effects (Vardanyan, 2018).

properties

IUPAC Name |

1-piperidin-4-yl-3-propan-2-ylurea;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O.2ClH/c1-7(2)11-9(13)12-8-3-5-10-6-4-8;;/h7-8,10H,3-6H2,1-2H3,(H2,11,12,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDLVMDIXFQTZHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1CCNCC1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Piperidin-4-yl-3-propan-2-ylurea;dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B2588586.png)

![N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2588587.png)

![Tert-butyl N-[[(1S,2S)-2-aminocyclohexyl]methyl]carbamate](/img/structure/B2588591.png)

![N-(4-bromo-3-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2588592.png)

![Methyl 3-(3-methylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2588593.png)

![N-Cyclopentyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2588594.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2588603.png)